Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Description
Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate is a heterocyclic compound featuring a fused imidazo-naphthyridine core with two trifluoromethyl (CF₃) groups at positions 2 and 4 and an ethyl ester moiety at position 6. The CF₃ groups enhance metabolic stability and lipophilicity, critical for drug-likeness .
Properties
IUPAC Name |
ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N3O2/c1-2-26-13(25)9-6-24-11(22-9)4-3-7-8(14(16,17)18)5-10(15(19,20)21)23-12(7)24/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDNQBEMPGWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3C(C=CC2=N1)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Recent studies have focused on greener synthetic methods that improve yield and reduce environmental impact. For instance, one-pot synthesis techniques have been explored to streamline the process while maintaining high purity levels (95%) and favorable physical properties (melting point: 189 - 191 °C) .
Anticancer Properties
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer activity. Mechanisms of action include:
- DNA Intercalation : These compounds can intercalate into DNA strands, disrupting replication processes.
- Topoisomerase Inhibition : They act as inhibitors of topoisomerase I and II enzymes, which are crucial for DNA unwinding during replication .
- Apoptosis Induction : They promote apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways .
Other Biological Activities
In addition to anticancer effects, this compound has shown potential in various other biological activities:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties against a range of pathogens.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
- Antiviral Properties : Some studies suggest efficacy against viral infections .
Study 1: Anticancer Efficacy
A study conducted on prostate and breast cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. This study highlighted its potential as a lead compound for developing new anticancer therapies .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections where conventional antibiotics may fail .
The mechanisms underlying the biological activities of this compound are multifaceted:
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disrupts DNA replication by inserting between base pairs |
| Topoisomerase Inhibition | Prevents DNA unwinding necessary for replication |
| Apoptosis Induction | Triggers programmed cell death via caspase activation |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis or function |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Reduction of the Dihydroimidazo Ring
The partially saturated 4a,10a-dihydroimidazo ring can undergo further reduction to form a fully saturated tetracyclic system, enhancing stability or altering pharmacological properties.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic system (due to -CF₃ groups) resists conventional EAS but may undergo directed metallation or halogenation at specific positions.
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitution, enabling the synthesis of amides or hydrazides for drug-discovery applications.
Oxidation of the Dihydroimidazo Ring
Controlled oxidation converts the dihydroimidazo ring to a fully aromatic system, altering electronic properties.
Cross-Coupling Reactions
The trifluoromethyl groups and aromatic system may enable Suzuki-Miyaura or Ullmann-type couplings, though limited examples exist for this specific compound.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | C5-arylated derivative |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 4-Iodobenzonitrile | C7-cyanoaryl adduct |
Key Challenges and Research Gaps
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Imidazo-Naphthyridine Derivatives
Key Observations:
- Core Saturation: The target compound’s 4a,10a-dihydro configuration reduces aromaticity compared to fully aromatic analogs like 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile. This likely impacts π-stacking interactions and solubility .
- Biological Targets: While the target compound is designed for HCV inhibition, structurally related naphthopyran derivatives (e.g., 2-acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile) exhibit antimicrobial activity, highlighting scaffold versatility .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
Analysis:
- The target compound’s higher LogP (3.2 vs. 2.1–2.8) reflects enhanced lipophilicity from CF₃ groups, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Antimicrobial naphthopyran derivatives (e.g., Compound 5) show moderate solubility but lack the trifluoromethyl-driven metabolic stability seen in the target compound .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step protocols involving cyclization, trifluoromethylation, and esterification. Optimize parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights a one-pot two-step reaction for analogous imidazo[1,2-a]pyridine derivatives, achieving 51% yield under controlled conditions . Computational tools like quantum chemical reaction path searches (as in ) can predict optimal intermediates and transition states .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and hydrogenation states. For example, provides detailed δ values for analogous compounds (e.g., 1H NMR: δ 1.35–4.30 ppm for alkyl/ester groups; 13C NMR: δ 115–165 ppm for aromatic carbons) .
- HRMS : Validate molecular weight (e.g., HRMS (ESI) m/z calc. for C₁₈H₁₆N₃O₅: 366.1092; found: 366.1095 ).
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).
Q. How can researchers ensure batch-to-batch consistency during synthesis?
- Methodology : Implement in-process controls (IPC) such as TLC/HPLC monitoring. Use standardized purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane). classifies separation technologies (e.g., membrane filtration) under RDF2050104 for scalable purification .
Advanced Research Questions
Q. How can computational modeling accelerate the design of novel derivatives or improve reaction efficiency?
- Methodology : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. ’s ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% . For example, simulate the trifluoromethyl group’s electronic effects on ring strain or regioselectivity.
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts or spectral mismatches)?
- Methodology :
- Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.
- Isotopic labeling : Trace reaction mechanisms (e.g., 18O labeling for ester hydrolysis pathways).
- Re-analysis of synthetic intermediates : emphasizes impurity profiling (e.g., HRMS for byproduct identification in pharmaceutical analogs) .
Q. How do steric and electronic effects of the bis(trifluoromethyl) groups influence reactivity or stability?
- Methodology :
- Kinetic studies : Compare reaction rates with mono-trifluoromethyl analogs under identical conditions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C for similar fluorinated heterocycles ).
- Electrochemical profiling : Evaluate redox behavior via cyclic voltammetry to correlate with electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
